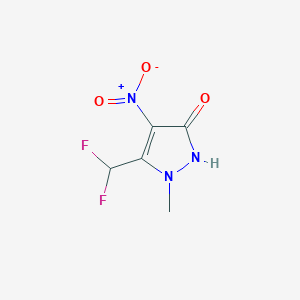

5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol

Description

Properties

IUPAC Name |

3-(difluoromethyl)-2-methyl-4-nitro-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O3/c1-9-2(4(6)7)3(10(12)13)5(11)8-9/h4H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHGKMKVQGVMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1)[N+](=O)[O-])C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with suitable substrates to introduce the difluoromethyl group . Metal-mediated stepwise difluoromethylation reactions are also employed, where metals such as nickel or palladium catalyze the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Reaction Types

The compound undergoes several key reaction types due to its heterocyclic structure and substituents:

Step 1: Pyrazole Ring Formation

Typically involves cyclization of β-keto esters or α,β-unsaturated ketones with hydrazine derivatives. For example:

-

β-arylchalcones react with hydrogen peroxide to form epoxides, followed by hydrazine addition to yield pyrazoline intermediates .

-

Oxidation of pyrazolines under basic conditions generates the pyrazole core .

Nitro Group Reactivity

The nitro group at position 4 enhances electron deficiency in the pyrazole ring, facilitating nucleophilic substitution or reduction reactions. For example:

-

Reduction : Nitro groups can be reduced to amines using catalysts like Pd/C or Zn/HCl.

-

Electrophilic Aromatic Substitution : The nitro group directs incoming electrophiles to specific positions (e.g., meta to the nitro group).

Difluoromethyl Group Influence

The CF₂H group introduces steric and electronic effects:

-

Steric Hindrance : Disfavors substitution at ortho positions relative to the CF₂H group.

-

Electron-Withdrawing Effect : Enhances acidity of adjacent protons, enabling deprotonation reactions.

Molecular Interactions

The compound interacts with biological targets (e.g., enzymes) through hydrogen bonding and hydrophobic interactions. The nitro group may act as a bioisostere for carboxylic acid groups, modulating activity.

Spectral Characterization

-

NMR and IR Analysis : Used to confirm structural integrity and functional group presence. For example, the hydroxyl proton (OH) at position 3 appears as a broad singlet in NMR spectra.

Data Table: Reaction Conditions and Outcomes

| Reaction | Conditions | Reagents | Product/Outcome |

|---|---|---|---|

| Oxidation | Basic medium (e.g., LDA) | Oxidizing agents (e.g., KMnO₄) | Oxidized pyrazole derivatives |

| Reduction | Catalytic hydrogenation (Pd/C) | H₂ gas, acidic conditions | Aminopyrazole derivatives |

| Substitution | Nucleophilic aromatic substitution | Fluorinating agents (e.g., CF₃SO₃H) | Fluorinated analogs |

| Cyclization | Acidic or basic conditions | β-keto esters, hydrazine | Fused heterocycles |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds, including 5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol, exhibit significant antimicrobial properties. A study indicated that certain pyrazole derivatives showed effective inhibition against various microorganisms, including bacteria and fungi. The presence of electron-withdrawing groups like the nitro group enhances their antimicrobial efficacy .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro studies have shown that pyrazole derivatives can scavenge free radicals effectively, which is crucial for developing potential therapeutic agents against oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through molecular docking studies. These studies suggest that the compound may interact with specific biological targets involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent .

Fungicidal Properties

The compound is being investigated for its use as a fungicide. Its structural characteristics allow it to act against various fungal pathogens, making it a candidate for developing agricultural chemicals aimed at protecting crops from diseases .

Synthesis and Evaluation

A comprehensive study focused on synthesizing this compound and evaluating its biological activities. The synthesis involved straightforward chemical reactions that yielded high purity levels. Subsequent tests demonstrated promising results in both antimicrobial and antioxidant activities .

Comparative Studies

In comparative studies with other pyrazole derivatives, this compound showed superior activity against specific strains of bacteria and fungi. For instance, it exhibited a notable zone of inhibition against Gram-negative bacteria, highlighting its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Nitro and Difluoromethyl Groups

The compound shares structural motifs with several pyrazole-based inhibitors. For example:

- 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) : This DHODH inhibitor features a cyclopropyl and phenoxy substituent. Unlike the target compound, 8o lacks a nitro group but includes a bulky isopropoxy group, which enhances lipophilicity and membrane permeability.

- 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropionic acid : This analog contains a difluoromethyl group at position 3 and a carboxylic acid moiety, enabling distinct hydrogen-bonding interactions compared to the hydroxyl group in the target compound.

Role of Nitro and Difluoromethyl Groups

The difluoromethyl group, known for its metabolic stability and polarity, may reduce off-target interactions compared to trifluoromethyl analogs seen in compounds like 3-Cyclopropyl-6-(3-ethoxy-5-methyl-4-(3-(trifluoromethyl)-phenoxy)-1H-pyrazol-1-yl)pyridazine (10f) .

Structural Analogues and Similarity Scores

Evidence from structural databases highlights compounds with high similarity scores:

| Compound ID | Structure | Similarity Score | Key Differences |

|---|---|---|---|

| A145707 (28710-97-6) | 5-Amino-2-phenyl-1,2-dihydropyrazol-3-one | 0.72 | Amino group replaces nitro; phenyl at 2 |

| A127060 (186130-62-1) | 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 0.65 | Carboxylic acid at 4; phenyl at 1 |

| Target Compound | 5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol | - | Reference |

Hydrogen-Bonding and Crystallographic Behavior

The hydroxyl group at position 3 in the target compound facilitates hydrogen-bonding networks, critical for crystal packing and solubility. This contrasts with 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide , which employs a carbothioamide group for intermolecular interactions . Etter’s graph-set analysis could further elucidate differences in supramolecular assembly .

Patent-Based Comparators

The HDAC6 inhibitor 2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole shares the difluoromethyl group but incorporates an oxadiazole core. This highlights the versatility of the difluoromethyl moiety across diverse scaffolds for selective enzyme inhibition.

Research Findings and Implications

- Synthetic Challenges: The target compound’s nitro group may complicate synthesis compared to amino or carboxylic acid derivatives, requiring controlled nitration conditions .

- Stability : The difluoromethyl group likely enhances metabolic stability over chlorinated or brominated analogs (e.g., 10c and 10d in ) .

Biological Activity

5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol, a compound with the CAS number 2193065-39-1, has gained attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molar mass of 193.11 g/mol. The presence of both difluoromethyl and nitro groups contributes to its unique reactivity and biological profile.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions, influencing cellular signaling pathways. This dual functionality allows the compound to modulate various biological processes effectively .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds with similar structural motifs show effectiveness against various bacterial strains. The incorporation of the difluoromethyl group in this compound may enhance its antimicrobial efficacy compared to other pyrazole derivatives .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant inhibition of inflammatory markers in vitro and in vivo. This suggests that this compound may also possess anti-inflammatory properties, potentially making it useful for treating conditions characterized by inflammation .

Antioxidant Activity

The antioxidant capacity of pyrazole compounds is another area of interest. Studies suggest that the nitro group can participate in redox reactions, contributing to the overall antioxidant activity. This property is vital for protecting cells from oxidative stress, which is implicated in numerous diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

- Antimicrobial Studies : A study reported that pyrazole carboxamides exhibited significant antifungal activity, suggesting that modifications like those seen in this compound could enhance such properties .

- Anti-inflammatory Research : Another investigation into related compounds highlighted their effectiveness as anti-inflammatory agents comparable to established drugs like indomethacin, indicating potential applications for this compound in treating inflammatory diseases .

- Mechanistic Insights : Research has elucidated the mechanisms by which pyrazole derivatives exert their effects, including enzyme inhibition and modulation of signaling pathways involved in inflammation and microbial resistance .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Difluoromethyl and nitro groups |

| Trifluoromethyl pyrazoles | Antimicrobial | Enhanced lipophilicity |

| Pyrazolidinediones | Anti-inflammatory | Potent anti-inflammatory effects |

The comparison indicates that while many pyrazole derivatives exhibit similar biological activities, the unique combination of functional groups in this compound may confer distinct advantages in specific applications.

Q & A

Q. What are effective synthetic strategies for 5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of fluorinated pyrazoles often involves cyclocondensation of hydrazines with β-diketones or their equivalents. For nitro-substituted derivatives, nitration steps may employ mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. A two-step approach is recommended:

Core Formation : Use 1,3-diketones or enol ethers with methylhydrazine to construct the pyrazole ring. For difluoromethyl groups, introduce fluorine via halogen exchange (e.g., DAST) or fluorinating agents like Selectfluor®.

Nitro Functionalization : Post-synthetic nitration at the 4-position using controlled nitrating conditions to avoid over-oxidation. Monitor regioselectivity via LC-MS or TLC.

- Key Considerations : Optimize temperature (0–5°C for nitration) and stoichiometry to minimize byproducts. Reference analogous syntheses of 3-(trifluoromethyl)-4-nitro pyrazoles .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Assign signals based on substituent effects. The difluoromethyl group (-CF₂H) shows a characteristic triplet (²Jₕꜰ ≈ 55 Hz) in ¹H NMR and a doublet in ¹⁹F NMR. The nitro group deshields adjacent protons, causing downfield shifts (~δ 8.5–9.0 ppm for H-4). Compare with spectra of related compounds (e.g., 5-(trifluoromethyl)-4-nitro pyrazoles) .

- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). Fluorine substituents exhibit strong C-F stretches (~1100–1200 cm⁻¹).

- Purity Assessment : Use HPLC with a C18 column (MeCN/H₂O mobile phase) and UV detection at 254 nm.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular geometry and nitro group orientation?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation from DCM/hexane or EtOAc. Diffraction-quality crystals require minimal disorder; consider additives like ethanol for improved packing.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion. Collect data to a resolution ≤ 0.8 Å for precise electron density maps.

- Structure Refinement : Employ SHELXL for small-molecule refinement. Constrain fluorine atoms using ISOR commands to address anisotropic displacement. Validate nitro group planarity via torsion angles (e.g., C3-N4-O1-O2) .

- Example Data :

| Parameter | Value (Hypothetical) | Reference Compound |

|---|---|---|

| C-Nitro bond length | 1.21 Å | 1.22 Å |

| Dihedral angle (NO₂) | 1.5° | 2.0° |

Q. What intermolecular interactions (e.g., hydrogen bonding, π-stacking) dominate the crystal packing, and how do they influence stability?

- Methodological Answer :

- Hydrogen Bonding : Identify O-H···O/N interactions using Mercury software. The hydroxyl group at position 3 may act as a donor to nitro oxygen acceptors (O3-H···O1, d ≈ 2.8 Å). Graph-set analysis (Etter’s notation) classifies motifs, e.g., C(6) chains or R₂²(8) rings .

- π-Stacking : Analyze face-to-face interactions between pyrazole rings (distance ~3.5 Å). Fluorine’s electronegativity may enhance dipole-driven packing.

- Impact on Stability : Strong H-bonding networks increase melting points and reduce hygroscopicity. Compare packing motifs with nitro-free analogs (e.g., 5-(difluoromethyl)-1-methyl-pyrazoles) .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) or reduction reactions?

- Methodological Answer :

- SNAr Reactions : Activate the 4-nitro position for substitution with amines or thiols. Use DFT calculations (e.g., Gaussian) to map electron-deficient regions. Monitor reaction progress via ¹⁹F NMR (shift changes upon substitution).

- Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) or Zn/HCl reduces nitro to amine. Control reaction time to prevent over-reduction of difluoromethyl groups. Compare kinetic data with 3-nitro pyrazoles to assess steric/electronic effects .

Data Contradictions and Validation

- Synthetic Yield Discrepancies : Literature reports varying yields for nitro pyrazoles (30–70%). Reconcile by optimizing nitration time and acid strength .

- Crystallographic Anomalies : Discrepancies in fluorine anisotropic displacement parameters may arise from disorder. Use twin refinement (TWIN command in SHELXL) or higher-resolution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.